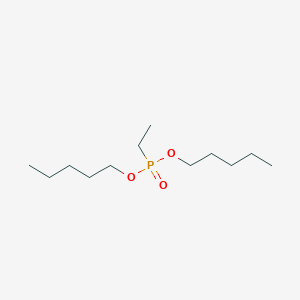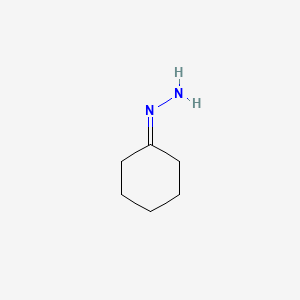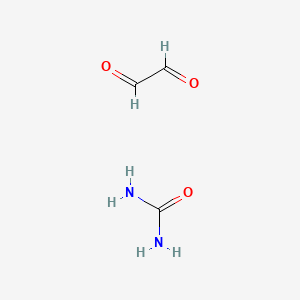![molecular formula C28H26O6 B14153669 (R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid CAS No. 900815-71-6](/img/structure/B14153669.png)
(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] is a complex organic compound that belongs to the family of binaphthyl derivatives. These compounds are known for their unique structural properties, which include two naphthalene rings connected by a single bond. The presence of carboxypropoxy groups adds to the compound’s versatility, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthol and 3-bromopropionic acid.
Formation of Intermediate: 2-naphthol undergoes a reaction with 3-bromopropionic acid in the presence of a base such as potassium carbonate to form 2-(3-carboxypropoxy)naphthalene.
Coupling Reaction: The intermediate is then subjected to an oxidative coupling reaction using an oxidizing agent like iron(III) chloride to form 1,1’-Bi[2-(3-carboxypropoxy)naphthalene].
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] involves its interaction with molecular targets such as enzymes and receptors. The carboxypropoxy groups facilitate binding to active sites, while the naphthalene rings provide structural stability. The compound can modulate biochemical pathways by influencing enzyme activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bi-2-naphthol: Known for its use in asymmetric catalysis.
2,2’-Dihydroxy-1,1’-binaphthyl: Utilized in chiral recognition processes.
1,1’-Binaphthyl-2,2’-diamine: Employed in the synthesis of chiral ligands.
Uniqueness
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] stands out due to its unique combination of carboxypropoxy groups and binaphthyl structure. This combination enhances its solubility, reactivity, and binding affinity, making it more versatile compared to other binaphthyl derivatives.
Properties
CAS No. |
900815-71-6 |
|---|---|
Molecular Formula |
C28H26O6 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[1-[2-(3-carboxypropoxy)naphthalen-1-yl]naphthalen-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C28H26O6/c29-25(30)11-5-17-33-23-15-13-19-7-1-3-9-21(19)27(23)28-22-10-4-2-8-20(22)14-16-24(28)34-18-6-12-26(31)32/h1-4,7-10,13-16H,5-6,11-12,17-18H2,(H,29,30)(H,31,32) |
InChI Key |
ZPMRPRZSXZMTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCCC(=O)O)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)

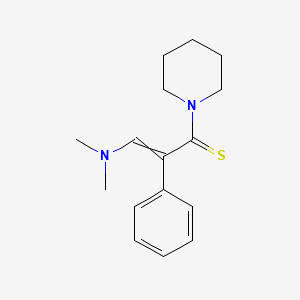
![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)

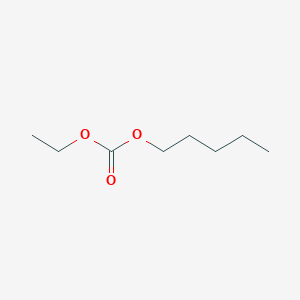
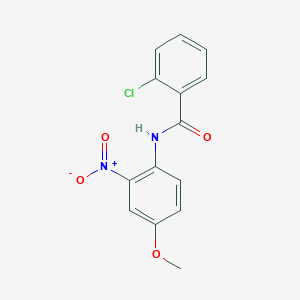
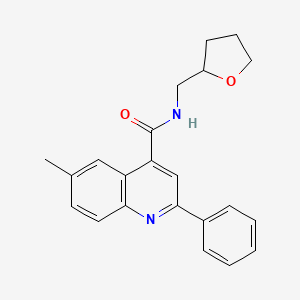
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
